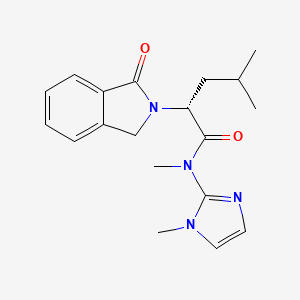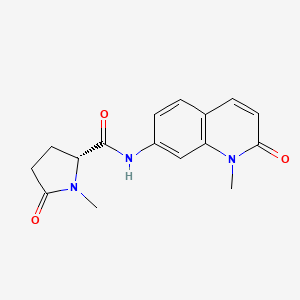![molecular formula C14H24N2O3 B7347453 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one, also known as HPPD, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been developed for its potential pharmacological properties, particularly in the field of neuroscience.
Mechanism of Action
The mechanism of action of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. Specifically, this compound has been shown to selectively inhibit the reuptake of serotonin, which leads to increased levels of this neurotransmitter in the synaptic cleft. This, in turn, can lead to increased activation of serotonin receptors and the downstream effects that are associated with this signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, route of administration, and the specific target in the brain. Some of the most commonly reported effects of this compound include increased mood, decreased anxiety, and reduced psychotic symptoms. Additionally, this compound has been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one in lab experiments is its high potency and selectivity for specific targets in the brain. This allows researchers to study the effects of this compound on specific signaling pathways and neurotransmitter systems, which can provide valuable insights into the underlying mechanisms of various neurological disorders. However, one limitation of using this compound in lab experiments is its relatively short half-life, which can make it difficult to maintain a stable concentration over long periods of time.
Future Directions
There are many potential future directions for the study of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one, including the development of new drugs that target specific aspects of its mechanism of action. Additionally, further research is needed to fully understand the long-term effects of this compound on the brain and to determine its potential as a therapeutic agent for various neurological disorders. Finally, the use of this compound in combination with other drugs may provide new insights into the complex interactions between neurotransmitter systems in the brain.
Synthesis Methods
The synthesis of 8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one can be achieved through a multistep process that involves the use of various reagents and catalysts. The first step involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decan-1-one with 2-bromo-3-pentanone in the presence of a base such as potassium carbonate. This results in the formation of a bromo-ketone intermediate, which is then reacted with sodium borohydride to yield the corresponding alcohol. The final step involves the selective oxidation of the alcohol to the desired this compound product.
Scientific Research Applications
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one has been extensively studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been shown to have a high affinity for the serotonin transporter, which is a key target for many antidepressant drugs. Additionally, this compound has been found to have anxiolytic and antipsychotic properties, making it a promising candidate for the development of new drugs in these areas.
properties
IUPAC Name |
8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-3-4-11(17)12(18)16-9-6-14(7-10-16)5-8-15(2)13(14)19/h11,17H,3-10H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBFWVGPNVMEOR-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC2(CCN(C2=O)C)CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N1CCC2(CCN(C2=O)C)CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![[(1R,2R)-2-methoxycyclopropyl]-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7347385.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7347386.png)
![2-(2-methylpropyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7347400.png)
![(2R,3R)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7347401.png)



![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)

![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)